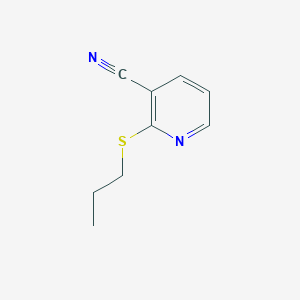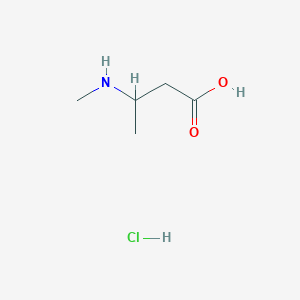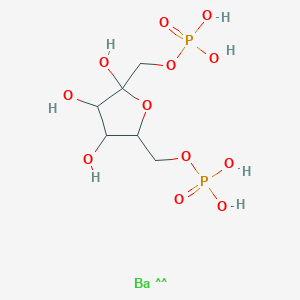
氯化亚铁二水合物
描述
Ferrous Chloride Dihydrate, with the chemical formula FeCl2·2H2O, is a greenish-white crystalline solid . It is highly soluble in water, releasing heat upon dissolution . This compound is known for its reductive properties and serves as a source of ferrous ions in a variety of industrial and chemical processes .
Synthesis Analysis
Ferrous chloride is prepared by the addition of iron powder to a solution of hydrochloric acid in methanol . This reaction gives the methanol solvate of the dichloride, which upon heating in a vacuum at about 160 °C converts to anhydrous FeCl2 .Chemical Reactions Analysis
Ferrous chloride is known to react with hydrochloric acid, resulting in the formation of hydrated forms of ferrous chloride . These solutions are often referred to as “spent acid” or “pickle liquor”, especially when the hydrochloric acid is not completely consumed .Physical And Chemical Properties Analysis
Ferrous Chloride Dihydrate is soluble in water, methanol, ethanol, acetone, and benzene . It is insoluble in ether . Its aqueous solution can undergo mild hydrolysis .科学研究应用
水处理
氯化亚铁二水合物常用于水处理工艺。 它用作还原絮凝剂,用于去除磷酸盐和澄清饮用水 {svg_1}.
废物管理
该化合物已用于废物处理。 例如,它已应用于控制拦截污水中的溶解硫化物 {svg_2}.
电解
氯化物化合物如氯化亚铁二水合物在熔融或溶解于水中时可以导电。 它们可以通过电解分解成氯气和金属 {svg_3}.
材料科学
在材料科学领域,氯化亚铁二水合物已被用于从废锡罐中合成均匀的抗铁磁性氯化亚铁立方体 {svg_4}.
化学合成
氯化亚铁二水合物用作化学合成中的试剂。 它在各种化学反应中用作还原剂 {svg_5}.
冶金
在冶金中,氯化亚铁二水合物用于制造其他铁化合物。 它也用作生产金属铁的还原剂 {svg_6}.
作用机制
Target of Action
Ferrous Chloride Dihydrate, also known as Iron (II) Chloride Dihydrate, is a compound that primarily targets iron-dependent biochemical processes . It is involved in various physiological and pathological contexts, including the regulation of redox homeostasis and the production of reactive oxygen species (ROS) .
Mode of Action
Ferrous Chloride Dihydrate interacts with its targets by participating in redox reactions. It can cause a decrease in the absorption of certain compounds, resulting in a reduced serum concentration and potentially a decrease in efficacy . For example, it can decrease the absorption of Alendronic acid, Calcium Phosphate, Calcium phosphate dihydrate, and Carbidopa .
Biochemical Pathways
Ferrous Chloride Dihydrate affects the ferroptosis pathway, a form of programmed cell death characterized by iron overload, reactive oxygen species accumulation, and lipid peroxidation . This pathway is regulated by various signaling pathways and associated proteins, including Nrf2, P53, and YAP/TAZ .
Pharmacokinetics
It is known that the compound is highly soluble in water , which could influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of Ferrous Chloride Dihydrate’s action are primarily related to the induction of ferroptosis . This process leads to cell death through the accumulation of lipid peroxidation in cells, with the endoplasmic reticulum membrane being the primary site of lipid peroxidation . Iron ions, via the Fenton reaction, enhance the production of reactive oxygen species (ROS) by mitochondria, leading to the damage of cellular membranes and ultimately resulting in ferroptosis .
Action Environment
The action, efficacy, and stability of Ferrous Chloride Dihydrate can be influenced by various environmental factors. For instance, the presence of other ions in the environment can affect the regulatory roles of Ferrous Chloride Dihydrate in ferroptosis . Additionally, the compound’s solubility in water suggests that its action could be influenced by the hydration level of the environment.
安全和危害
When handling Ferrous Chloride Dihydrate, it is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be worn . It is also recommended to ensure adequate ventilation and to keep people away from and upwind of any spill or leak .
未来方向
Ferrous Chloride Dihydrate has potential applications in various fields. For instance, a study has explored the synthesis of an antioxidative ferrous complex by introducing iron nanoparticles into the Maillard reaction . This work provides a new way to prepare antioxidative ferrous complex and potential applications in agrochemicals .
属性
IUPAC Name |
dichloroiron;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Fe.H2O/h2*1H;;1H2/q;;+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKHTJFZNMYFQC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[Fe]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2FeH2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1416134-41-2 | |
| Record name | Iron chloride (FeCl2), hydrate (1:7) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416134-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID201337585 | |
| Record name | Ferrous chloride dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201337585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18990-23-3, 16399-77-2, 13478-10-9, 20049-66-5, 23838-02-0 | |
| Record name | Ferrous chloride hexahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18990-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferrous chloride dihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16399-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferrous chloride tetrahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13478-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iron chloride (FeCl2), monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20049-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iron chloride (FeCl2), hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23838-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferrous chloride dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201337585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: Why is the presence of ferrous chloride dihydrate (FeCl₂·2H₂O) considered less problematic than ferrous chloride tetrahydrate (FeCl₂·4H₂O) in the preservation of archaeological iron?
A1: Research indicates that while both ferrous chloride tetrahydrate (FeCl₂·4H₂O) and akaganéite (β-FeOOH) promote corrosion in archaeological iron, ferrous chloride dihydrate (FeCl₂·2H₂O) does not []. This difference arises from their varying hygroscopic properties and their impact on the microenvironment surrounding the iron artifacts.
Q2: What recommendations does the research paper provide regarding the storage of archaeological iron recovered from chloride-rich environments?
A2: The research strongly recommends storing archaeological iron from chloride-rich environments at a relative humidity (RH) of 12% or lower []. This recommendation stems from the observation that iron corrosion in the presence of FeCl₂·4H₂O and β-FeOOH significantly accelerates at RH levels of 25% and above []. Maintaining a low RH effectively prevents the formation of corrosive agents, ensuring the long-term preservation of these valuable artifacts.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-cyclopropyl-6,8-difluoro-4-oxo-7-((4aR,7aR)-tetrahydro-1H-pyrrolo[3,4-b]pyridin-6(2H,7H,7aH)-yl)-1](/img/no-structure.png)




